N,N'-dimethylphthalamide
Overview
Description
N,N’-Dimethylphthalamide is a chemical compound with the molecular formula C10H12N2O2 . It has an average mass of 192.214 Da and a mono-isotopic mass of 192.089874 Da .
Synthesis Analysis
The synthesis of phthalimides, such as N,N’-dimethylphthalamide, typically involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .Molecular Structure Analysis
N,N’-Dimethylphthalamide contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 secondary amide(s) (aromatic) .Physical And Chemical Properties Analysis
N,N’-Dimethylphthalamide has a density of 1.1±0.1 g/cm3, a boiling point of 453.0±28.0 °C at 760 mmHg, and a flash point of 204.2±24.2 °C . It has 4 H bond acceptors, 2 H bond donors, 2 freely rotating bonds, and no violations of the Rule of 5 . Its ACD/LogP is -1.05 .Scientific Research Applications
Scientific Research Applications
Insecticide: DMPA has been investigated for its insecticidal properties. Studies have shown it to be effective against various insects, including mosquitoes, flies, and cockroaches.
Solvent Extraction and Catalysis: DMPA is a versatile chemical compound widely used in scientific research. Its applications range from solvent extraction to catalysis, making it an invaluable tool for studying various processes in chemistry and material science.
Hydrogel Formation: N,N-dimethylacrylamide produces hydrogel when polymerized with cross-linkers . Moreover, poly(N,N-dimethylacrylamide) has gotten a lot of attention as it is commonly used as the hydrophilic side of copolymers due to its unique properties and high water solubility .
Mechanism of Action
Target of Action
Phthalates, a related class of compounds, have been found to interact with various neural structures and endocrine systems . They can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders .
Mode of Action
Phthalates are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions . They can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism .
Biochemical Pathways
Phthalates are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Result of Action
Phthalates have been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .
Action Environment
It’s worth noting that phthalates, a related class of compounds, have been found in various environmental sources, suggesting that environmental exposure could potentially influence their action .
properties
IUPAC Name |
1-N,2-N-dimethylbenzene-1,2-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(13)7-5-3-4-6-8(7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJRKNFPHGSOSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412292 | |
Record name | N,N'-dimethylphthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dimethylphthalamide | |
CAS RN |
19532-98-0 | |
Record name | N,N'-dimethylphthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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